![molecular formula C17H10Cl2F3NO2 B2915880 [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether CAS No. 339019-85-1](/img/structure/B2915880.png)
[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether
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Overview
Description
The compound contains several functional groups including an isoxazole ring, a phenyl ring, and an ether linkage. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of an ether linkage could influence the compound’s solubility in different solvents .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura cross-coupling is a widely applied carbon–carbon bond-forming reaction in organic chemistry. This reaction is known for its mild conditions and the ability to tolerate various functional groups. The compound could potentially serve as a reagent in this coupling process due to its structural features that may facilitate the transmetalation step, which is crucial for the reaction’s success .
Synthesis of Chiral Drug Intermediates
Chiral drug intermediates are essential for the production of many therapeutic agents. Biocatalysis is an emerging field that utilizes microorganisms and enzymes to convert synthetic chemicals into drugs with high selectivity. The compound could be used as a starting material or intermediate in the biocatalytic synthesis of chiral drugs, leveraging its unique structural properties to achieve desired selectivities .
Herbicide Development
The compound could be a key intermediate in the synthesis of triazolinone herbicides, such as Sulfentrazone. These herbicides are effective against a broad range of weeds and are particularly useful against resistant species. The compound’s derivatives could be synthesized through nitration processes, which are crucial for developing such herbicides .
Protodeboronation Studies
Protodeboronation is a reaction that removes a boron group from organic compounds, which is a significant step in organic synthesis. The compound could be used in studies to develop new protodeboronation methods or to understand the mechanism of this reaction better, which could lead to advancements in the synthesis of complex organic molecules .
Pharmacological Research
Indole derivatives, which share structural similarities with the compound, have a wide range of biological and clinical applications. The compound could be studied for its pharmacological potential, possibly leading to the development of new drugs or therapeutic agents .
Mechanism of Action
Target of Action
The primary target of this compound is the gamma-aminobutyric acid (GABA) and/or glutamate receptors in the nervous system of several arthropods . These receptors play a crucial role in inhibiting neurotransmission, thus controlling the excitability and activity of neurons.
Mode of Action
The compound interacts with its targets by antagonistically inhibiting chloride channels . This inhibition is achieved through bonding to the GABA and/or glutamate receptors, which results in changes in the nervous system of the arthropods .
Biochemical Pathways
The affected biochemical pathway primarily involves the GABAergic and glutamatergic neurotransmission systems . The antagonistic inhibition of chloride channels disrupts these systems, leading to downstream effects such as altered neuronal activity and potentially paralysis in arthropods .
Pharmacokinetics
It’s known that the compound is a systemic active ingredient that can be administered orally , suggesting it has good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action result in the disruption of normal neuronal activity in arthropods. This disruption can lead to paralysis and potentially death of the arthropods .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound has interesting medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-3-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F3NO2/c18-14-5-4-10(6-15(14)19)16-8-12(23-25-16)9-24-13-3-1-2-11(7-13)17(20,21)22/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAXLXRGLTXFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether |
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